beta-Aminopropionitrile fumarate
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Overview
Description
Beta-Aminopropionitrile fumarate: is an organic compound with both amine and nitrile functional groups. It is a colorless liquid that occurs naturally and is of significant interest in the biomedical community. The compound is known for its role in causing osteolathyrism and angiolathyrism when ingested in large quantities . It is also used as an antirheumatic agent in veterinary medicine and has attracted interest as an anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Aminopropionitrile fumarate is prepared by the reaction of ammonia with acrylonitrile . The reaction typically involves the following steps:
Reaction of Ammonia with Acrylonitrile: This reaction produces beta-aminopropionitrile.
Formation of Fumarate Salt: The beta-aminopropionitrile is then reacted with fumaric acid to form this compound.
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:
Large-scale Reaction Vessels: To handle the reaction between ammonia and acrylonitrile.
Purification Steps: To remove any impurities and ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Beta-Aminopropionitrile fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions.
Substitution: The amine and nitrile groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Beta-Aminopropionitrile fumarate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of beta-aminopropionitrile fumarate involves the inhibition of lysyl oxidase, an enzyme responsible for the cross-linking of collagen and elastin in the extracellular matrix . By inhibiting this enzyme, the compound disrupts the formation of collagen cross-links, leading to changes in tissue structure and function. This mechanism is particularly relevant in the context of diseases like osteolathyrism and angiolathyrism .
Comparison with Similar Compounds
Aminoacetonitrile: Another compound with similar functional groups.
Glycolonitrile: Shares the nitrile functional group.
Propanenitrile: A related alkanenitrile.
Uniqueness: Beta-Aminopropionitrile fumarate is unique due to its dual functional groups (amine and nitrile) and its specific biological effects, particularly its role in inhibiting lysyl oxidase . This makes it distinct from other similar compounds, which may not have the same biological activity or applications.
Properties
CAS No. |
352-96-5 |
---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
3-aminopropanenitrile;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C4H4O4.C3H6N2/c5-3(6)1-2-4(7)8;4-2-1-3-5/h1-2H,(H,5,6)(H,7,8);1-2,4H2/b2-1+; |
InChI Key |
NYPGBHKJFKQTIY-TYYBGVCCSA-N |
Isomeric SMILES |
C(CN)C#N.C(=C/C(=O)O)\C(=O)O |
SMILES |
C(CN)C#N.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
C(CN)C#N.C(=CC(=O)O)C(=O)O |
1119-28-4 352-96-5 |
|
Related CAS |
2079-89-2 352-96-5 1119-28-4 (Parent) 110-17-8 (Parent) 151-18-8 (Parent) 2079-89-2 (fumarate[2:1]) 352-96-5 (fumarate [1:1]) |
Synonyms |
BAPN fumarate beta-aminopropionitrile fumarate beta-aminopropionitrile fumarate (1:1) beta-aminopropionitrile fumarate (2:1) beta-aminopropionitryl-fumarate |
Origin of Product |
United States |
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